molecular formula C10H19NO2 B12954933 tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate

tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate

Cat. No.: B12954933
M. Wt: 185.26 g/mol
InChI Key: IBIYBQSFAAAGKD-MRVPVSSYSA-N
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Description

Key Structural Features:

  • Pyrrolidine Ring Geometry : Bond lengths and angles conform to typical saturated five-membered nitrogen heterocycles, with C-N distances of 1.47–1.49 Å and C-C-C angles averaging 109.5°.
  • Ester Group Orientation : The tert-butyl group adopts a staggered conformation relative to the carbonyl oxygen, reducing electronic repulsion (Fig. 1).
  • Intramolecular Interactions : A weak hydrogen bond (2.79 Å) stabilizes the tert-butyl carboxamide and hydroxyl groups, influencing molecular rigidity.

Table 1: Selected Bond Lengths and Angles

Parameter Value (Å/°)
N1–C2 1.48
C3–C4 1.53
C2–N1–C5 109.2
O1–C7–O2 123.5

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1

InChI Key

IBIYBQSFAAAGKD-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H]1CCNC1

Canonical SMILES

CC(C)(C)OC(=O)CC1CCNC1

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Protected Pyrrolidine Intermediates

A key approach involves starting from optically active hydroxy-pyrrolidine derivatives, followed by protection and functional group transformation steps to yield the target ester.

Stepwise process (from EP1138672A1 patent):

Step Description Reagents/Conditions Yield/Notes
a) Preparation of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate (S)-3-hydroxy-pyrrolidinol hydrochloride reacted with di-tert-butyl dicarbonate in methanol at 0–5°C, then room temperature Di-tert-butyl dicarbonate, K2CO3, MeOH, argon atmosphere 34.1 g product, used without purification
b) Conversion to mesylate ester tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate treated with mesyl chloride and triethylamine in ethyl acetate at 0–5°C Mesyl chloride, triethylamine, ethyl acetate 50.4 g mesylate product, beige liquid
c) Amination to tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate Mesylate subjected to amination in an autoclave under argon, cooled with acetone/CO2 bath Primary amine nucleophile, autoclave conditions High optical and chemical yield

This method emphasizes the use of protecting groups (tert-butyl carbamate) to maintain stereochemical integrity and facilitate subsequent transformations. The mesylate intermediate is a good leaving group for nucleophilic substitution to introduce the amino group with retention of stereochemistry.

Direct Esterification and Chiral Resolution

Alternative methods involve direct esterification of pyrrolidin-3-ylacetic acid derivatives with tert-butanol under acidic or coupling reagent conditions, followed by chiral resolution or asymmetric synthesis to obtain the (R)-enantiomer.

  • Typical reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling carboxylic acids with tert-butanol or tert-butyl alcohol derivatives in the presence of base (e.g., pyridine) at room temperature.

  • Chiral amines or auxiliaries can be used to induce stereoselectivity during the coupling or reduction steps.

Use of Mesylate Intermediates and Nucleophilic Substitution

The mesylate intermediate (methanesulphonic acid ester) of the hydroxy-pyrrolidine derivative is a common precursor. Nucleophilic substitution with amines or other nucleophiles under controlled temperature and inert atmosphere conditions leads to the desired pyrrolidine derivative with high stereochemical purity.

Reduction and Protection Strategies

  • Reduction of iminium salts or related intermediates using hydride reagents (e.g., Red-Al) is reported in related pyrrolidine syntheses, enabling the formation of the pyrrolidine ring with controlled stereochemistry.

  • Protection of amino groups with tert-butoxycarbonyl (Boc) groups is standard to prevent side reactions during multi-step synthesis.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Outcome Reference
Protection of (S)-3-hydroxy-pyrrolidinol hydrochloride with di-tert-butyl dicarbonate (S)-3-hydroxy-pyrrolidinol hydrochloride Di-tert-butyl dicarbonate, K2CO3, MeOH 0–5°C then RT, argon tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate
Mesylation of hydroxy-pyrrolidine ester tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate Mesyl chloride, triethylamine, ethyl acetate 0–5°C to RT Mesylate intermediate
Amination of mesylate to pyrrolidine derivative Mesylate intermediate Primary amine, autoclave, argon Low temperature, pressurized tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate
Esterification via EDCI coupling Pyrrolidin-3-yl carboxylic acid EDCI, tert-butanol, pyridine RT, 12 h tert-butyl 2-(pyrrolidin-3-yl)acetate
Reduction of iminium salts Iminium salt intermediates Red-Al or similar hydride reagents Controlled temperature Pyrrolidine derivatives with stereocontrol

Research Findings and Notes

  • The stereochemical outcome is highly dependent on the choice of protecting groups and reaction conditions, with the tert-butyl carbamate (Boc) group being favored for its stability and ease of removal.

  • Mesylation followed by nucleophilic substitution is a reliable route to introduce the amino group at the 3-position of the pyrrolidine ring with retention of stereochemistry.

  • The use of autoclave conditions under inert atmosphere ensures high yields and purity by preventing side reactions and racemization.

  • Alternative coupling methods using carbodiimide reagents (EDCI) allow for mild esterification conditions, preserving chiral centers.

  • Reduction of iminium salts is a complementary approach to access pyrrolidine derivatives with controlled stereochemistry, often used in medicinal chemistry intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-(pyrrolidin-3-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of specific solvents.

Major Products Formed

The major products formed from the reactions of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

tert-Butyl ®-2-(pyrrolidin-3-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Comparison of this compound and Related Compounds

Compound Name Core Structure Substituents/Stereochemistry Key Applications Purity (%) Safety Precautions References
This compound Pyrrolidine + acetate (R)-configuration at pyrrolidine C3 Chiral intermediate in API synthesis N/A Avoid ignition sources
tert-Butyl (R)-2-(pyrrolidin-3-yloxy )acetate Pyrrolidine + oxy -acetate (R)-configuration at pyrrolidine C3 Solubility modifier in drug formulations ≥95 P201, P210 precautions
(3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Bicyclic pyrrolidine Fused bicyclic system; (3αR,6αS) stereo Scaffold for kinase inhibitors N/A Not specified
tert-Butyl 2-(2-methyl-1-pyrrolidinyl)acetate Pyrrolidine + acetate 2-methyl substitution on pyrrolidine Precursor for anticonvulsant agents 95 Standard lab handling
(S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate Pyrrolidine + carbamate (S)-configuration; methyl carbamate Prodrug development 95 Avoid inhalation

Biological Activity

Introduction

tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate is a chemical compound characterized by its unique structural features, including a tert-butyl group and a pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and receptor modulation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C11_{11}H19_{19}NO2_2
  • Molecular Weight : 185.27 g/mol
  • IUPAC Name : tert-butyl 2-(pyrrolidin-3-yl)acetate
  • CAS Number : 783301-96-2

The compound's structure can be represented using SMILES notation: CC(C)(C)OC(=O)CC1CCNC1.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The pyrrolidine moiety facilitates binding to proteins or enzymes, potentially modulating their functions. This interaction can influence multiple biological pathways, making it a candidate for further pharmacological research.

Interaction Studies

Interaction studies have indicated that this compound may act as an inhibitor or modulator of specific enzymes. For instance, it has been noted for its potential effects on central nervous system (CNS) receptors and its role in enzyme inhibition.

Biological Activity Data

Biological Activity Effect/Outcome Reference
Enzyme InhibitionModulates enzyme activity
CNS Receptor InteractionPotentially affects neurotransmitter systems
Antiproliferative EffectsInduces apoptosis in cancer cell lines
Binding AffinityHigh affinity for specific protein targets

Case Studies and Research Findings

  • CNS Activity :
    A study reported that compounds similar to this compound exhibited significant activity as CNS receptor modulators. The structure-activity relationship (SAR) analysis highlighted the importance of the pyrrolidine ring in enhancing receptor selectivity and potency .
  • Anticancer Properties :
    Research has shown that related compounds with similar structural features can induce apoptosis in various cancer cell lines. For example, a derivative demonstrated a GI50_{50} value of 2.30 μM against HCT116 human colon carcinoma cells, indicating its potential as an anticancer agent .
  • Enzyme Interaction Studies :
    In vitro studies have focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. These studies suggest that this compound can effectively bind to enzyme active sites, potentially preventing substrate access and altering metabolic outcomes .

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